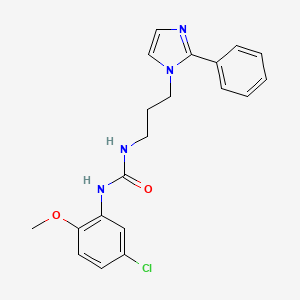![molecular formula C15H15N5O2S B2449626 2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034286-44-5](/img/structure/B2449626.png)
2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo pyrazines are a class of compounds that have shown potential in the field of medicinal chemistry . They have been identified as potent inhibitors of the PCAF bromodomain, which is a potential therapeutic target for the treatment of cancer .
Synthesis Analysis
Typical methods of constructing these heterocyclic systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A set of derivatives were designed, synthesized, and investigated for their anticancer activity .Molecular Structure Analysis
The molecular structure of these compounds involves a triazoloquinazoline ring system . This structure is maintained while making bioisosteric modifications for effective binding with the binding site of PCAF .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclization and reaction with hydrazine hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents on the triazoloquinazoline ring system .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Antimicrobial Derivatives : The synthesis of thienopyrimidine derivatives, which may share structural similarities with the compound , has shown pronounced antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).
- Antiviral Compounds : Benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives have demonstrated significant anti-influenza A virus activity, indicating a potential route for the synthesis of antiviral agents (Hebishy et al., 2020).
- Antibacterial and Antifungal Agents : The development of new pyrazoline and pyrazole derivatives has been associated with antibacterial and antifungal activities, which could be relevant to the compound , given its structural framework (Hassan, 2013).
- Insecticidal Properties : Heterocycles incorporating a thiadiazole moiety, akin to the structural motifs in the compound of interest, have shown insecticidal activity against the cotton leafworm, Spodoptera littoralis, suggesting potential applications in pest control (Fadda et al., 2017).
Chemical Synthesis and Reactivity
- Novel Synthetic Routes : Research has focused on developing new synthetic pathways to create benzamide-based heterocyclic compounds, which could provide insights into the synthesis of the compound (Riyadh, 2011).
- Chemical Reactions and Derivatives : The condensation and cyclization reactions of hydrazinobenzothiazole have been studied, which may offer parallels to the chemical behavior of the compound , given its complex heterocyclic structure (Peet et al., 1988).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to interact with dna and c-Met kinase , a receptor tyrosine kinase that plays a role in cellular growth, survival, and migration.
Mode of Action
For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to intercalate with DNA , disrupting the normal function of the DNA and leading to anti-proliferative effects.
Orientations Futures
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-2-23-11-6-4-3-5-10(11)14(21)17-9-12-18-19-13-15(22)16-7-8-20(12)13/h3-8H,2,9H2,1H3,(H,16,22)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVIKGIUKGQORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)
![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2449544.png)



![3-fluoro-N-[(1-isopropyl-1H-benzimidazol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2449548.png)
![N-[(2-chlorophenyl)methyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2449550.png)


![5-[3-(4-Methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2449557.png)
![3-allyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449562.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2449563.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449565.png)